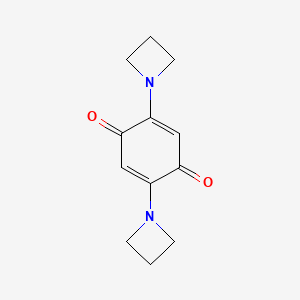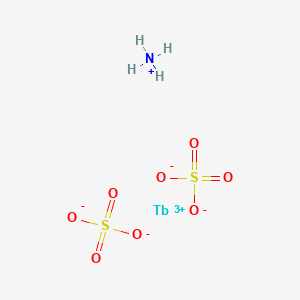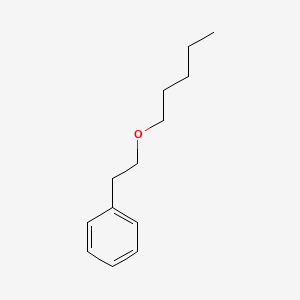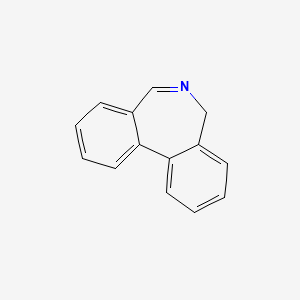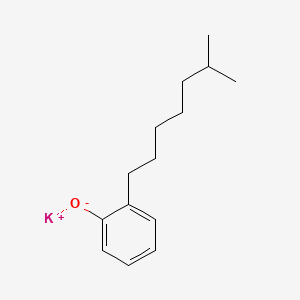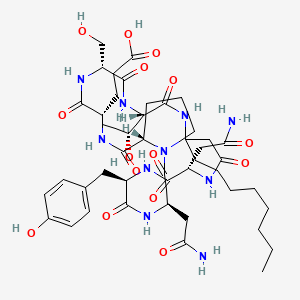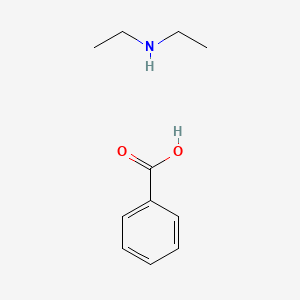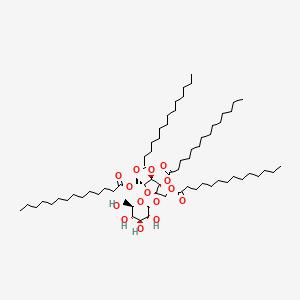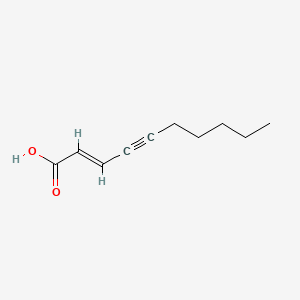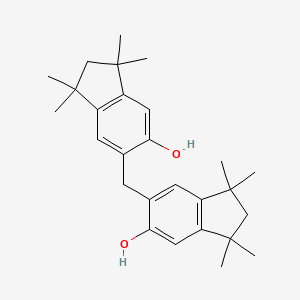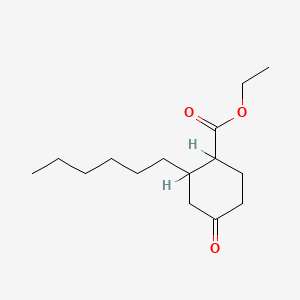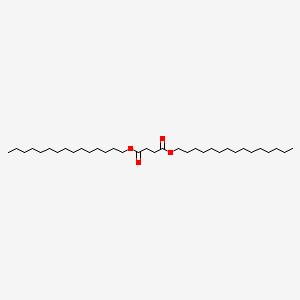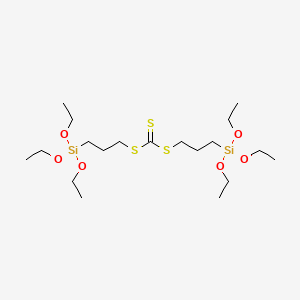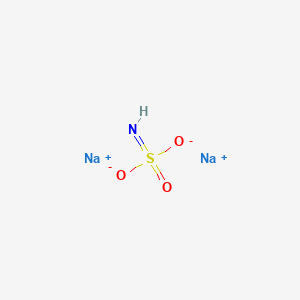
Disodium sulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium sulphamate, also known as disodium sulfamate, is an inorganic compound with the chemical formula H4N2Na2O6S2. It is a white crystalline solid that is highly soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium sulphamate can be synthesized through the reaction of sulphamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. The reaction can be represented as follows:
H3NSO3+2NaOH→H4N2Na2O6S2+H2O
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing sulphamic acid with sodium carbonate or sodium hydroxide. The reaction is conducted in large reactors, and the product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Disodium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphate compounds.
Reduction: It can be reduced to form sulphite compounds.
Substitution: It can participate in substitution reactions where the sulphamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Sodium sulphate.
Reduction: Sodium sulphite.
Substitution: Various substituted sulphamate derivatives.
Scientific Research Applications
Disodium sulphamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of cleaning agents, herbicides, and flame retardants.
Mechanism of Action
The mechanism of action of disodium sulphamate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include the inhibition of sulphate-reducing enzymes and the modification of protein structures.
Comparison with Similar Compounds
Disodium sulphamate can be compared with other similar compounds such as sodium sulphate, sodium sulphite, and sodium bisulphate. While all these compounds contain sulphur and sodium, this compound is unique due to its sulphamate group, which imparts distinct chemical reactivity and biological activity.
Similar Compounds
Sodium sulphate (Na2SO4): Used as a drying agent and in the manufacture of detergents.
Sodium sulphite (Na2SO3): Used as a preservative and in the paper industry.
Sodium bisulphate (NaHSO4): Used in cleaning agents and as a pH adjuster.
This compound stands out due to its specific applications in enzyme inhibition and its role in various industrial processes.
Properties
CAS No. |
83930-11-4 |
|---|---|
Molecular Formula |
HNNa2O3S |
Molecular Weight |
141.06 g/mol |
IUPAC Name |
disodium;imino-dioxido-oxo-λ6-sulfane |
InChI |
InChI=1S/H3NO3S.2Na/c1-5(2,3)4;;/h(H3,1,2,3,4);;/q;2*+1/p-2 |
InChI Key |
IGHQBRQFVQNPAO-UHFFFAOYSA-L |
Canonical SMILES |
N=S(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


